molecular formula C12H19N3O2S B7680181 N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide

N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide

Katalognummer B7680181
Molekulargewicht: 269.37 g/mol
InChI-Schlüssel: CWIAGIFSDTXKKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. TAK-242 has been shown to inhibit Toll-like receptor (TLR) signaling, which plays a critical role in the body's immune response.

Wirkmechanismus

N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide inhibits TLR signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins that are required for downstream signaling. This results in the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects in a variety of disease models. In a study of sepsis in mice, N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide was shown to improve survival and reduce organ damage. In a study of colitis in mice, N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide was shown to reduce inflammation and improve histological scores. N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide has also been shown to have anti-tumor effects in a variety of cancer models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide is that it is a small molecule inhibitor that can be easily synthesized and used in a variety of experimental systems. However, one limitation is that it is not specific to TLR4 and can inhibit other TLRs as well. Additionally, the effects of N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide on the immune response may be complex and may depend on the specific disease model being studied.

Zukünftige Richtungen

There are several future directions for research on N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide. One area of interest is the development of more specific TLR inhibitors that can target individual TLRs. Another area of interest is the development of N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide analogs with improved pharmacokinetic properties. Finally, the therapeutic potential of N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide in a variety of diseases, including infectious diseases and cancer, warrants further investigation.

Synthesemethoden

The synthesis of N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide involves the reaction of 3,5-dimethylpyrazole with 2-methylbut-3-yn-2-ol to form the corresponding alkyne. The alkyne is then reacted with sulfonyl azide to produce N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide. The reaction is typically carried out in the presence of a copper catalyst and under an inert atmosphere.

Wissenschaftliche Forschungsanwendungen

N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to inhibit TLR signaling, which plays a critical role in the body's immune response. TLRs are a family of receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and initiate an immune response. N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide has been shown to inhibit TLR4 signaling, which is involved in the recognition of lipopolysaccharide (LPS), a component of gram-negative bacteria.

Eigenschaften

IUPAC Name

N,1,3,5-tetramethyl-N-(2-methylbut-3-yn-2-yl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-8-12(4,5)15(7)18(16,17)11-9(2)13-14(6)10(11)3/h1H,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAGIFSDTXKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N(C)C(C)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.